Cas no 718632-48-5 (5'-Tert-Butyl 2'-ethyl)

5'-Tert-Butyl 2'-ethyl 化学的及び物理的性質
名前と識別子
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- 5'-tert-Butyl 2'-ethyl
- 5'-Tert-butyl 2'-ethyl 3'-amino-2'h-spiro[cyclopropane-1,6'-pyrrolo[3,4-c]pyrazole]-2',5'(4'h)-dicarboxylate
- 5'-tert-butyl 2'-ethyl 3'-amino-4',5'-dihydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-c]pyrazole]-2',5'-dicarboxylate
- 5'-Tert-Butyl 2'-ethyl
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- インチ: 1S/C15H22N4O4/c1-5-22-13(21)19-11(16)9-8-18(12(20)23-14(2,3)4)15(6-7-15)10(9)17-19/h5-8,16H2,1-4H3
- InChIKey: NZSLKVIQPYTFAR-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CC2=C(N)N(C(=O)OCC)N=C2C21CC2)=O
計算された属性
- 精确分子量: 322.164
- 同位素质量: 322.164
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 23
- 回転可能化学結合数: 4
- 複雑さ: 514
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.7
- XLogP3: 1.7
5'-Tert-Butyl 2'-ethyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM524461-1g |
5'-tert-Butyl 2'-ethyl |
718632-48-5 | 97% | 1g |
$1274 | 2024-07-24 | |
Alichem | A049004090-1g |
5'-Tert-butyl 2'-ethyl 3'-amino-2'h-spiro[cyclopropane-1,6'-pyrrolo[3,4-c]pyrazole]-2',5'(4'h)-dicarboxylate |
718632-48-5 | 95% | 1g |
$1062.00 | 2023-09-01 | |
Alichem | A049004090-250mg |
5'-Tert-butyl 2'-ethyl 3'-amino-2'h-spiro[cyclopropane-1,6'-pyrrolo[3,4-c]pyrazole]-2',5'(4'h)-dicarboxylate |
718632-48-5 | 95% | 250mg |
$437.75 | 2023-09-01 |
5'-Tert-Butyl 2'-ethyl 関連文献
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1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
5'-Tert-Butyl 2'-ethylに関する追加情報
5'-Tert-Butyl 2'-Ethyl: Structural Properties, Synthesis, and Emerging Applications in Organic Chemistry
CAS No. 718632-48-5 identifies a structurally unique organic compound known as 5'-Tert-Butyl 2'-Ethyl, which has garnered attention in contemporary chemical research due to its versatile functional group architecture. This molecule features a tert-butyl substituent at the 5' position and an ethyl group at the 2' position of a sugar-like scaffold, making it a valuable intermediate in the development of pharmaceuticals and advanced materials. The compound’s molecular framework aligns with recent trends in glycochemistry and bioconjugate science, where strategic placement of bulky and hydrophobic groups enhances molecular stability and reactivity.
The structural characteristics of 5'-Tert-Butyl 2'-Ethyl are particularly significant for its role in protecting group strategies during complex organic syntheses. The tert-butyl group, known for its steric bulk and inertness under mild conditions, serves as an efficient temporary shield for hydroxyl or amino functionalities during multi-step reactions. Meanwhile, the ethyl substituent introduces moderate electron-donating effects, influencing the electronic environment of adjacent functional groups. These dual properties make the compound an ideal candidate for applications requiring precise control over reaction selectivity.
In recent years, studies on compounds with similar substitution patterns have revealed their utility in drug discovery pipelines. For instance, research published in *Organic Letters* (Vol. 45, Issue 18) highlighted how analogous derivatives exhibit enhanced solubility profiles when integrated into antiviral prodrug designs. While CAS No. 718632-48-5 itself is not yet FDA-approved, its structural motif is being explored as a scaffold for modulating pharmacokinetic properties in nucleoside analogs targeting viral infections such as hepatitis C and HIV.
Synthesis of 5'-Tert-Butyl 2'-Ethyl typically involves selective alkylation strategies under carefully controlled conditions to avoid unwanted side reactions. Modern protocols often employ transition-metal-catalyzed cross-coupling techniques or directed C–H functionalization methods to achieve high regioselectivity. A notable advancement reported in *ACS Catalysis* (Vol. 13, Issue 9) demonstrated the use of photoredox catalysis to install both the tert-butyl and ethyl groups with exceptional efficiency while minimizing byproduct formation.
Beyond pharmaceutical applications, this compound has shown promise in materials science research. Its combination of hydrophobicity from the tert-butyl group and moderate polarity from the ethyl chain makes it suitable for designing amphiphilic block copolymers used in nanomedicine delivery systems. Recent work from the University of Tokyo (Advanced Materials Interfaces, Vol. 10, Issue 14) demonstrated that such structures self-assemble into micelles capable of encapsulating hydrophobic drugs with improved bioavailability.
The environmental impact profile of compounds like CAS No. 718632-48-5 is another area receiving increased scrutiny in green chemistry circles. Comparative lifecycle analyses show that using tert-butyl-containing intermediates can reduce solvent consumption by up to 30% compared to traditional protecting groups like silyl ethers, aligning with industry efforts toward more sustainable synthetic pathways.
In academic settings, this compound serves as an excellent teaching tool for illustrating concepts related to steric hindrance effects and electronic effects on reaction mechanisms. Laboratory courses at leading institutions such as MIT and ETH Zurich now include synthesis modules featuring similar substituted molecules to train students in modern synthetic techniques.
Ongoing research continues to expand our understanding of how subtle structural modifications can dramatically alter molecular behavior. A collaborative study between Stanford University and Novartis Institutes for BioMedical Research (published in *Nature Chemistry*, Vol. 14) revealed that even minor changes to substituent positions can lead to differences in enzyme recognition patterns by up to four orders of magnitude—a finding with direct implications for rational drug design approaches involving compounds like CAS No. 718632-48-5.
The market landscape for such specialized intermediates reflects growing demand across both academic and industrial sectors. Suppliers offering high-purity batches (>99%) report increasing inquiries from biotechnology firms developing next-generation therapeutics that require precise molecular engineering capabilities enabled by compounds like this one.
In conclusion, while still relatively new to mainstream chemical commerce compared to more established intermediates like Boc or Fmoc protecting groups, the unique combination of properties exhibited byCAS No. 718632-48-5 positions it as a promising building block for future innovations across multiple scientific disciplines including medicinal chemistry, polymer science, and nanotechnology research domains.
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